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Abstract

Cyclaniliprole is a second-generation anthranilic diamide insecticide that exhibits broad-
spectrum efficacy against various insect pests. Its mode of action involves the modulation of
insect ryanodine receptors, leading to uncontrolled calcium release and subsequent paralysis
and death of the target pest. This technical guide provides a comprehensive overview of a
convergent synthesis pathway for cyclaniliprole, detailing the preparation of its key
intermediates and the final assembly of the molecule. The experimental protocols provided are
based on published literature and are intended to serve as a valuable resource for researchers
in the fields of agrochemical synthesis and drug development.

Overview of the Synthetic Strategy

The synthesis of cyclaniliprole is achieved through a convergent approach, which involves the
independent synthesis of two key intermediates, followed by their coupling and subsequent
functional group manipulations. The two primary building blocks are:

¢ Intermediate A: 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide
 Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The overall synthetic pathway can be visualized as follows:
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Figure 1: Convergent synthesis pathway of Cyclaniliprole.
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Synthesis of Intermediates
Synthesis of Intermediate A: 2-amino-3-bromo-5-chloro-
N-(1-cyclopropylethyl)benzamide

The synthesis of this anthranilic acid derivative proceeds in four main steps, starting from 5-
chloro-2-nitrobenzoic acid.
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Figure 2: Synthesis workflow for Intermediate A.

Step 1: Synthesis of 5-chloro-N-(1-cyclopropylethyl)-2-nitrobenzamide To a solution of 5-chloro-
2-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., thionyl
chloride or a carbodiimide) is added. The reaction mixture is stirred at room temperature,
followed by the addition of 1-cyclopropylethylamine. The reaction is monitored by thin-layer
chromatography (TLC) until completion. The crude product is obtained after an aqueous
workup and purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-amino-5-chloro-N-(1-cyclopropylethyl)benzamide The nitro group of 5-
chloro-N-(1-cyclopropylethyl)-2-nitrobenzamide is reduced to an amine. A common method is
the use of iron powder in the presence of an acid such as acetic acid or hydrochloric acid.[1]

The reaction is typically carried out at elevated temperatures. After completion, the iron salts

are filtered off, and the product is extracted into an organic solvent.

Step 3: Synthesis of 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide (Intermediate
A) The final step is the bromination of the aromatic ring. This can be achieved by treating 2-
amino-5-chloro-N-(1-cyclopropylethyl)benzamide with a brominating agent like bromine in a
suitable solvent. The reaction conditions need to be carefully controlled to ensure selective
bromination at the desired position. The final product, Intermediate A, is then purified.

Synthesis of Intermediate B: 3-bromo-1-(3-chloro-2-
pyridinyl)-1H-pyrazole-5-carboxylic acid

The synthesis of this key pyrazole carboxylic acid intermediate is a multi-step process starting
from 2,3-dichloropyridine.
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Figure 3: Synthesis workflow for Intermediate B.
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Step 1: Synthesis of (3-chloropyridin-2-yl)hydrazine 2,3-dichloropyridine is reacted with
hydrazine hydrate in a suitable solvent like ethanol at reflux.

Step 2: Cyclization The resulting hydrazine derivative is condensed with diethyl maleate in the
presence of a base such as sodium ethoxide to form the pyrazolidinone ring.

Step 3: Bromination The pyrazolidinone is then treated with a brominating agent like
phosphorus oxybromide in a solvent such as acetonitrile to yield the corresponding brominated
pyrazoline.

Step 4: Oxidation (Dehydrogenation) The pyrazoline is oxidized to the aromatic pyrazole. This
can be achieved using an oxidizing agent like potassium persulfate in the presence of sulfuric
acid in acetonitrile.

Step 5: Hydrolysis The final step is the hydrolysis of the ester group to the carboxylic acid. This
is typically done under basic conditions (e.g., using sodium hydroxide) followed by acidification
to yield Intermediate B. This final step can achieve a high yield and purity.

Final Assembly of Cyclaniliprole

The final stage of the synthesis involves the coupling of Intermediate A and Intermediate B,
followed by a series of transformations to yield the final product.
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Figure 4: Final assembly workflow for Cyclaniliprole.
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Step 1: Coupling and Benzoxazinone Formation Intermediate A and Intermediate B are coupled
in the presence of a coupling agent. One reported method involves the use of methanesulfonyl
chloride and a base like 3-picoline.[2] This reaction proceeds via the formation of a
benzoxazinone intermediate.

Step 2: Reaction with Amine The benzoxazinone intermediate is then reacted with an
appropriate amine to form the anthranilic diamide structure.

Step 3: Béchamp Reduction A subsequent Béchamp reduction is carried out.[2]

Step 4: Sandmeyer Reaction The synthesis is completed by a Sandmeyer reaction to install the
final bromine atom, yielding cyclaniliprole.[2]

An alternative final coupling step has been described where 2-amino-3-bromo-5-chloro-N-(1-
cyclopropylethyl)benzamide is reacted with phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-
pyrazole-5-carboxylate in the presence of potassium tert-butoxide and anhydrous sodium
sulfate in dimethyl sulfoxide. The reaction is carried out at room temperature. The product is
then isolated by extraction with ethyl acetate and purified by silica gel column chromatography.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of
cyclaniliprole and its intermediates. It is important to note that yields can vary significantly
based on the specific reaction conditions and scale of the synthesis.
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Reagents
Step Reactants and Yield Purity Reference
Conditions
5-chloro-2-
nitrobenzoic
acid, 1- Multi-step
cyclopropylet  process with
- hylamine, 3- methanesulfo
) bromo-1-(3- nyl chloride in ~ 27% 96.1% [1]
Synthesis i
chloro-2- the final
pyridinyl)-1H-  coupling step
pyrazole-5- at 0-5 °C.
carboxylic
acid, etc.
Multi-step
2,3- process
Synthesis of dlCthI’OpyledI mctludl-ng |
Intermediate ne, hydrazine OX|dat|-on with S47% 99.69%
B hydrate, potassium
diethyl persulfate
maleate, etc. and
hydrolysis.
2-amino-3-
bromo-5- Potassium
chloro-N-(1- tert-butoxide,
cyclopropylet  sodium
Final hyl)benzamid  sulfate,
Coupling e, phenyl 3- dimethyl - -
(Alternative) bromo-1-(3- sulfoxide,
chloropyridin-  room
2-yI)-1H- temperature,
pyrazole-5- 1h.
carboxylate
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Conclusion

This technical guide has outlined a detailed synthetic pathway for the insecticide
cyclaniliprole. The convergent strategy allows for the efficient assembly of this complex
molecule from readily available starting materials. The provided experimental protocols and
guantitative data serve as a foundation for researchers to further optimize and adapt these
methods for their specific needs. The synthesis of cyclaniliprole showcases a range of
important organic transformations, making it an excellent case study for students and
professionals in the field of chemical synthesis. Further research into more sustainable and
cost-effective synthetic routes remains an active area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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